NS-102
Overview
Description
NS-102: is a selective antagonist of the kainate receptor, specifically targeting the GluK2 receptor. It is also a potent antagonist of the GluR6/7 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS-102 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: NS-102 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its receptor binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
NS-102 has a wide range of scientific research applications, including:
Neuroscience: Used to study excitotoxic mechanisms and neuroprotection in models of ischemic injury and neurodegenerative diseases.
Pharmacology: Investigated for its potential as a therapeutic agent in conditions such as epilepsy, schizophrenia, and neuroinflammation.
Biochemistry: Utilized in receptor binding studies to understand the interactions between kainate receptors and their ligands.
Mechanism of Action
NS-102 exerts its effects by selectively antagonizing the kainate receptor GluK2 and the GluR6/7 receptor. By binding to these receptors, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing excitotoxicity and neuronal damage. This mechanism is particularly relevant in conditions such as ischemic injury, where excessive glutamate release leads to neuronal death .
Comparison with Similar Compounds
Ifenprodil: A selective NMDA receptor antagonist.
Ro 25-6981: A potent and selective NMDA receptor blocker.
Gavestinel: A non-competitive NMDA receptor antagonist.
Memantine hydrochloride: An NMDA receptor antagonist with dopaminergic effects.
Uniqueness of NS-102: this compound is unique in its high selectivity for the kainate receptor GluK2 and its potent antagonistic effects on the GluR6/7 receptor. This specificity makes it a valuable tool for studying the role of kainate receptors in various neurological conditions, distinguishing it from other compounds that primarily target NMDA receptors .
Properties
IUPAC Name |
5-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-9(15(18)19)6-3-1-2-4-7(6)10(8)13-12/h5,13,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZJARZJNQZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=C(N3)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159858 | |
Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136623-01-3 | |
Record name | 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136623013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00978E5H3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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